L-LYSINE:2HCL (4,4,5,5-D4,)
Description
Significance of Stable Isotope Tracers in Quantitative Biological Studies
The application of stable isotope-labeled compounds has become indispensable in modern biomedical research, offering profound insights into the dynamics of metabolic networks. nih.gov These tracers are instrumental in quantifying metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. creative-proteomics.comfrontiersin.org Such quantitative data is crucial for understanding how cells regulate their metabolism in response to various stimuli or pathological conditions. frontiersin.org
Stable isotope labeling, when coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of the incorporation of labeled atoms into metabolites and macromolecules. acs.org This enables researchers to:
Elucidate metabolic pathways: By tracing the conversion of an isotopically labeled precursor into downstream products, scientists can map out and discover new metabolic routes. nih.gov
Quantify protein and metabolite turnover: The rate at which molecules are synthesized and degraded can be accurately measured, providing a dynamic view of cellular processes. nih.gov
Enhance metabolite identification: The known mass shift introduced by the stable isotope aids in the confident identification of metabolites in complex biological samples. nih.gov
This quantitative approach has significantly advanced our understanding of cellular metabolism in various contexts, from fundamental biology to drug development and disease research. metsol.comnih.govacs.org
Overview of Deuterium (B1214612) Labeling Strategies in Amino Acid Research
Deuterium (²H), a stable isotope of hydrogen, is a commonly used label in amino acid research. chempep.com One prevalent method involves the use of heavy water (D₂O), where deuterium from the water is incorporated into non-essential amino acids during their biosynthesis. nih.govbiorxiv.org These newly synthesized, deuterium-labeled amino acids are then incorporated into proteins, allowing for the measurement of protein turnover rates. nih.govbiorxiv.org
Another key strategy is the direct use of amino acids that have been chemically synthesized to contain deuterium at specific positions. This approach offers precise control over the location and number of deuterium atoms in the molecule. chempep.com Deuterium-labeled amino acids are particularly valuable in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics. isotope.comgbiosciences.com In SILAC, cells are grown in media containing "heavy" amino acids, leading to the incorporation of these labeled amino acids into all newly synthesized proteins. isotope.comgbiosciences.com By comparing the mass spectra of proteins from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance. gbiosciences.com
The use of deuterium labeling offers several advantages, including the ability to generate a robust signal in certain analytical techniques and the minimally disruptive nature of the label. spiedigitallibrary.org
Contextualization of L-LYSINE:2HCL (4,4,5,5-D4,) within Isotopic Research Methodologies
L-LYSINE:2HCL (4,4,5,5-D4) is a specific, deuterated form of the essential amino acid L-lysine. creative-biolabs.com In this compound, four hydrogen atoms on the 4th and 5th carbons of the lysine (B10760008) backbone are replaced with deuterium atoms. creative-biolabs.com This specific labeling pattern provides a known mass increase, making it an ideal tracer for mass spectrometry-based analyses. creative-biolabs.com
This particular isotopologue of lysine is extensively used in SILAC-based quantitative proteomics. creative-biolabs.comisotope.comfishersci.nl Because the enzyme trypsin, commonly used in proteomic sample preparation, cleaves proteins specifically at lysine and arginine residues, labeling with heavy lysine ensures that the vast majority of resulting peptides will contain the isotopic label, allowing for accurate quantification. gbiosciences.com
The primary applications of L-LYSINE:2HCL (4,4,5,5-D4) include:
Quantitative Proteomics: As a key component of SILAC experiments to measure relative changes in protein expression. creative-biolabs.compubcompare.ai
Metabolic Tracing: To track the fate of lysine in various metabolic pathways. pubcompare.ai
Protein Synthesis and Turnover Studies: To determine the rates at which specific proteins are synthesized and degraded. pubcompare.ai
The use of L-LYSINE:2HCL (4,4,5,5-D4) has been instrumental in advancing our understanding of protein dynamics and metabolic processes in a wide range of biological systems, from cell cultures to whole organisms. pubcompare.ainih.govplos.org
Research Findings and Applications
The utilization of L-LYSINE:2HCL (4,4,5,5-D4) and other stable isotope-labeled amino acids has yielded significant research findings across various disciplines.
Detailed Research Applications
| Research Area | Application of L-LYSINE:2HCL (4,4,5,5-D4) | Key Findings |
| Proteomics | In SILAC experiments to quantify changes in protein abundance between different cell populations. isotope.comgbiosciences.com | Identification and quantification of thousands of proteins, revealing complex cellular responses to stimuli. plos.org |
| Metabolic Flux Analysis | As a tracer to measure the flow of metabolites through interconnected biochemical pathways. creative-proteomics.compubcompare.ai | Determination of reaction rates and flux distributions in central carbon metabolism. creative-proteomics.com |
| Drug Development | To understand the disposition of drugs and their impact on protein expression and metabolism. acs.org | Mechanistic insights into drug action and potential toxicities. acs.org |
| Plant Biology | In plant SILAC to study protein dynamics in response to environmental stress. plos.org | Identification of proteins involved in stress responses, such as those related to salt tolerance. plos.org |
| Yeast Genetics | To perform quantitative proteome analysis in yeast, a model organism for studying fundamental cellular processes. acs.org | Elucidation of regulatory mechanisms in amino acid biosynthesis pathways. acs.org |
Properties
Molecular Weight |
223.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of L Lysine:2hcl 4,4,5,5 D4,
Chemical Synthesis Pathways for Deuterated L-Lysine Derivatives
The introduction of deuterium (B1214612) atoms into specific positions of the L-lysine molecule requires carefully controlled chemical reactions to achieve the desired labeling pattern while maintaining the compound's structural integrity and stereochemistry.
Hydrogen-Deuterium Exchange Methodologies for Site-Specific Labeling
A primary method for introducing deuterium into the L-lysine molecule is through hydrogen-deuterium (H-D) exchange reactions. nih.gov This process typically involves the use of a deuterium source, such as deuterated water (D₂O) or deuterated acids, to replace specific hydrogen atoms with deuterium. For the synthesis of L-Lysine:2HCl (4,4,5,5-D4), the exchange is targeted at the hydrogens on the fourth and fifth carbons of the lysine (B10760008) backbone. creative-biolabs.comsigmaaldrich.com
The efficiency of this exchange is influenced by several factors, including temperature and pH. The reaction mechanisms often involve the formation of intermediates that facilitate the exchange process. For instance, gas-phase H/D exchange studies have provided insights into the exchange behavior of lysine, where different hydrogen atoms exhibit varying exchange rates depending on their chemical environment within the molecule. researchgate.net The presence of proton-bridged intermediates can facilitate the exchange process. researchgate.net
Spectroscopic and Chromatographic Verification of Deuterium Incorporation and Isotopic Purity
Following synthesis, a comprehensive analysis is required to confirm the successful incorporation of deuterium at the specified positions and to determine the isotopic purity of the L-Lysine:2HCl (4,4,5,5-D4). fishersci.co.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules and is instrumental in verifying the position and abundance of deuterium in labeled compounds. Both ¹H NMR and ²H NMR are utilized for this purpose. mdpi.com
In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. mdpi.com For L-Lysine:2HCl (4,4,5,5-D4), the signals corresponding to the protons at the C4 and C5 positions would be absent or significantly diminished. researchgate.net
²H NMR, on the other hand, directly detects the deuterium nuclei, providing a distinct signal for each deuterium atom in the molecule. mdpi.comacs.org The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium atoms. Furthermore, advanced 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be employed for a more detailed structural characterization and to unambiguously assign all signals. mdpi.com The isotopic purity can also be assessed by analyzing the deuterium-induced shifts in the ¹³C NMR spectrum. copernicus.org
Table 1: Key NMR Data for Deuterated Lysine Analysis
| Spectroscopic Technique | Information Provided | Reference |
| ¹H NMR | Confirms the absence of protons at the labeled positions. | mdpi.com |
| ²H NMR | Directly detects and confirms the position of deuterium atoms. | mdpi.comacs.org |
| ¹³C NMR | Deuterium-induced shifts can be used to assess isotopic purity. | copernicus.org |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed structural characterization and unambiguous signal assignment. | mdpi.com |
Mass Spectrometry-Based Assays for Isotopic Purity and Enrichment Assessment
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to assess its isotopic composition. For L-Lysine:2HCl (4,4,5,5-D4), MS is used to confirm the mass increase corresponding to the incorporation of four deuterium atoms and to quantify the isotopic enrichment. google.com
In a typical MS analysis, the deuterated lysine is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The mass spectrum will show a peak corresponding to the molecular weight of L-Lysine:2HCl (4,4,5,5-D4), which is approximately 4 mass units higher than the unlabeled compound. sigmaaldrich.com The relative intensities of the peaks for the labeled and any residual unlabeled compound allow for the calculation of the isotopic purity and enrichment. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for this analysis. nih.govmdpi.com It combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net This technique allows for the accurate quantification of the deuterated compound even in complex mixtures. researchgate.net
Table 2: Mass Spectrometry Data for Isotopic Purity Assessment
| Analytical Technique | Key Findings | Reference |
| Mass Spectrometry (MS) | Confirms the expected mass shift of M+4 due to deuterium labeling. | sigmaaldrich.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Allows for precise quantification of isotopic enrichment and purity. | nih.govmdpi.com |
Advanced Analytical Methodologies Employing L Lysine:2hcl 4,4,5,5 D4,
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for L-LYSINE:2HCL (4,4,5,5-D4,) Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. creative-biolabs.com In the case of L-Lysine quantification, L-LYSINE:2HCL (4,4,5,5-D4,) is the ideal internal standard. creative-biolabs.com The principle of SID-MS lies in the addition of a known amount of the labeled compound (the "spike") to a sample containing an unknown amount of the natural, unlabeled compound (the "analyte"). ut.ee
The key to this method is that the labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. creative-biolabs.com However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the deuterium (B1214612) atoms. creative-biolabs.com By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, the concentration of the unlabeled L-Lysine in the original sample can be determined with high accuracy and precision. This method effectively corrects for any sample loss during processing and variations in instrument response, making it a gold standard for quantitative analysis.
Integration of L-LYSINE:2HCL (4,4,5,5-D4,) as an Internal Standard in Mass Spectrometry-Based Platforms
The utility of L-LYSINE:2HCL (4,4,5,5-D4,) as an internal standard is realized in its integration with various mass spectrometry platforms. pubcompare.ai Its primary role is to ensure the reliability and accuracy of quantitative data by accounting for variability in the analytical process. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), L-LYSINE:2HCL (4,4,5,5-D4,) is indispensable for the development of robust and reliable quantitative methods. d-nb.info LC-MS/MS is a highly sensitive and selective technique used for separating, identifying, and quantifying compounds in a mixture. The development of an LC-MS/MS method for L-Lysine would involve optimizing the chromatographic separation to resolve L-Lysine from other matrix components and then fine-tuning the mass spectrometer parameters for sensitive and specific detection.
The use of L-LYSINE:2HCL (4,4,5,5-D4,) as an internal standard in these methods allows for the correction of matrix effects, which are a common source of error in LC-MS/MS analysis of complex samples like plasma or urine. d-nb.info The internal standard is added to the sample at the beginning of the workflow, and any suppression or enhancement of the ionization efficiency of the analyte due to the sample matrix will affect the internal standard to a similar degree. This allows for an accurate determination of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.
A study on the quantification of free amino acids in human urine utilized a UPLC-qTOF-MS method with stable isotope-labeled internal standards, demonstrating good accuracy and precision. researchgate.net Another method for analyzing amino acids in plasma using HILIC-chromatography coupled to tandem mass-spectrometry also highlights the importance of these labeled standards for accurate diagnosis and follow-up of metabolic diseases. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS is more common for the analysis of non-volatile and thermally labile compounds like amino acids, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte to increase its volatility. In such applications, L-LYSINE:2HCL (4,4,5,5-D4,) would also be derivatized alongside the unlabeled L-Lysine and serve as the internal standard. otsuka.co.jp
The principles of its use in GC-MS are the same as in LC-MS. It co-elutes with the derivatized analyte and provides a reference signal for accurate quantification, compensating for any variability in the derivatization reaction, injection volume, and ionization process. The use of stable isotope-labeled standards in GC-MS has been a cornerstone of metabolic research for decades, allowing for precise measurements of metabolite levels and fluxes. buchem.com
Method Validation Parameters for Assays Utilizing L-LYSINE:2HCL (4,4,5,5-D4,)
For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. When using L-LYSINE:2HCL (4,4,5,5-D4,) as an internal standard, key validation parameters include accuracy, precision, linearity, and dynamic range.
Analytical Accuracy and Precision Determination
Accuracy refers to the closeness of a measured value to the true value. In assays using L-LYSINE:2HCL (4,4,5,5-D4,), accuracy is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known concentration of unlabeled L-Lysine and the internal standard, and then measuring the concentration. The percentage recovery is calculated as the measured concentration divided by the known concentration, multiplied by 100. Accepted recovery is often within a range of 95-105%. nih.gov For instance, a validated HPLC method for L-lysine hydrochloride reported a mean recovery of 100.22%. nih.gov
Precision is the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation within a single day, and inter-day precision (intermediate precision), which assesses the variation across different days. For bioanalytical methods, an RSD of less than 15% is generally considered acceptable. researchgate.net A validated HPLC method for lysine (B10760008) quantification demonstrated precision with inter- and intra-day variations up to a certain concentration. mdpi.com
Table 1: Representative Accuracy and Precision Data for L-Lysine Quantification
| Parameter | Acceptance Criteria | Example Finding |
| Accuracy (Recovery) | Typically 85-115% | 100.22% mean recovery for L-lysine hydrochloride nih.gov |
| Intra-day Precision (RSD) | < 15% | < 15% for amino acids in urine researchgate.net |
| Inter-day Precision (RSD) | < 15% | < 15% for amino acids in urine researchgate.net |
Linearity and Dynamic Range Assessment
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The linearity is typically evaluated by the coefficient of determination (R²), with a value of ≥ 0.99 being desirable. researchgate.netmdpi.com
The dynamic range is the concentration range over which the method is both linear and quantifiable. ut.ee It is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration. A validated method for L-lysine hydrochloride and L-carnitine-L-tartrate reported a quantitation limit of 4.41 μg/ml for L-lysine hydrochloride. nih.gov Another study on free amino acids in urine demonstrated a dynamic range of approximately two orders of magnitude with good linearity. researchgate.net
Table 2: Illustrative Linearity and Dynamic Range Parameters
| Parameter | Acceptance Criteria | Example Finding |
| Linearity (R²) | ≥ 0.99 | R² ≥ 0.9996 for lysine in various matrices mdpi.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 4.41 μg/ml for L-lysine hydrochloride nih.gov |
| Upper Limit of Quantification (ULOQ) | Highest standard in linear range | Varies depending on the specific assay |
| Dynamic Range | Range from LLOQ to ULOQ | ~120-fold from the lowest calibration point researchgate.net |
Stability and Long-Term Performance Evaluation of Labeled Standard
The reliability of quantitative data in analytical methodologies, particularly those employing mass spectrometry, is fundamentally dependent on the stability and consistent performance of the internal standard. For L-LYSINE:2HCL (4,4,5,5-D4,), its efficacy as a labeled standard is directly tied to both its chemical integrity and the stability of its deuterium isotopes over time and under various experimental conditions. The evaluation of its long-term performance is critical for ensuring the accuracy and reproducibility of analytical assays. sigmaaldrich.comlgcstandards.com
The stability of an isotopically labeled standard like L-LYSINE:2HCL (4,4,5,5-D4,) encompasses several factors: the stability of the molecule itself, the retention of the isotopic label, and its consistency in the analytical matrix. acanthusresearch.com The deuterium labels in this compound are positioned on the 4th and 5th carbons of the hexanoic acid backbone. These positions are not prone to chemical exchange with protons from solvents or matrix components under typical analytical conditions, a crucial feature for a deuterated standard. acanthusresearch.com Loss or exchange of the deuterium label would compromise the standard's utility, potentially leading to erroneously high analyte concentration reporting. sigmaaldrich.com
Long-Term Storage Stability
Proper storage is paramount for maintaining the integrity of the labeled standard. Manufacturers and researchers provide specific guidelines to ensure its stability over extended periods. Studies on unlabeled lysine have shown that degradation can occur, primarily through intramolecular cyclization to form lysine lactam, a process influenced by temperature and pH. researchgate.net Therefore, controlling the storage environment is essential. General recommendations suggest storing the solid compound at 2-8°C for long-term use, sealed and protected from moisture. creative-biolabs.com For solutions, more stringent conditions are often required.
A study assessing the long-term stability of aflatoxin B1-lysine adducts utilized a tetra-deuterated lysine internal standard and demonstrated remarkable stability, with samples remaining viable for nineteen years when stored at -80°C. nih.gov This provides strong evidence for the exceptional long-term stability of the deuterated lysine moiety under deep-freeze conditions.
The following table summarizes the recommended storage conditions for L-LYSINE:2HCL (4,4,5,5-D4,) to ensure its long-term performance.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | 2-8°C | Long-term | Store sealed, away from moisture. | creative-biolabs.com |
| Solid | 4°C | Not specified | Store sealed, away from moisture. | |
| In Solvent | -20°C | 1 month | Store in a sealed container. | |
| In Solvent | -80°C | 6 months | Store in a sealed container. |
Performance in Analytical Solutions
Beyond long-term storage of the neat compound, its stability in various solutions during sample preparation and analysis is critical. The standard must remain stable throughout the entire analytical procedure, which can include extraction, derivatization, and residence in an autosampler. nih.gov
Research on the stability of derivatized amino acids for gas chromatography-mass spectrometry (GC-MS) analysis provides relevant insights. One study found that methyl ester-pentafluoropropionic (Me-PFP) derivatives of amino acids, including their stable-isotope labeled analogs, were stable in toluene (B28343) extracts for at least 14 days at room temperature. researchgate.net Although the peak areas of the derivatives showed slight increases over time, the crucial peak area ratio between the endogenous amino acid and its labeled internal standard remained constant, demonstrating the reliability of the quantification. researchgate.net Another study noted that an analyte was stable in the reconstitution solution within an autosampler at 4°C for at least 12 hours, allowing for overnight analysis of large sample batches. nih.gov
The table below presents research findings related to the stability of lysine and its labeled standards under various analytical conditions.
| Analyte/Standard | Matrix/Solvent | Storage Condition | Observed Stability | Analytical Method | Source |
| AFB1-D4-lys | Human Serum | -80°C | 19 years | Isotope Dilution Mass Spectrometry | nih.gov |
| Me-PFP amino acid derivatives (including labeled standards) | Toluene | Room Temperature | 14 days | GC-MS | researchgate.net |
| Lysine | Aqueous solution | Ambient Temperature | 12 hours | RP-HPLC | researchgate.net |
| Lapatinib (with d3-labeled standard) | Reconstitution Solution | 4°C (Autosampler) | At least 12 hours | LC-MS/MS | nih.gov |
Applications of L Lysine:2hcl 4,4,5,5 D4, in Quantitative Biological Research
Proteomic Investigations Utilizing L-LYSINE:2HCL (4,4,5,5-D4,)
The primary application of L-LYSINE:2HCL (4,4,5,5-D4,) in proteomics is through a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This metabolic labeling strategy is a cornerstone of quantitative proteomics, enabling the comparative analysis of protein abundance and dynamics between different cell populations. nih.govnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-LYSINE:2HCL (4,4,5,5-D4,)
In a typical SILAC experiment, two or more cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. nih.gov One population is grown in "light" medium containing the natural, unlabeled L-lysine, while the other is grown in "heavy" medium supplemented with L-LYSINE:2HCL (4,4,5,5-D4,). creative-biolabs.comsigmaaldrich.com The deuterium-labeled lysine (B10760008) is incorporated into newly synthesized proteins, resulting in a mass increase of 4 Daltons for each lysine residue compared to its light counterpart. nih.govfishersci.com This mass difference allows for the direct comparison of protein quantities when the cell lysates are mixed and analyzed by mass spectrometry. creative-biolabs.com
The use of deuterated lysine is particularly advantageous due to its cost-effectiveness compared to 13C or 15N substituted amino acids. nih.gov It is crucial to ensure complete incorporation of the labeled amino acid, which is typically achieved after several cell doublings, to avoid quantification errors. nih.gov
A fundamental application of SILAC with L-LYSINE:2HCL (4,4,5,5-D4,) is the accurate quantification of changes in protein expression between different experimental conditions. creative-biolabs.com For instance, researchers can compare protein levels in healthy versus diseased cells, or treated versus untreated cells. sigmaaldrich.com After metabolic labeling, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin, which cleaves specifically at lysine and arginine residues. nih.gov
The resulting peptides are then analyzed by mass spectrometry. Peptides from the "heavy"-labeled cells will appear in the mass spectrum with a 4 Da mass shift for every incorporated deuterated lysine compared to the "light" peptides. nih.gov The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. sigmaaldrich.com This method minimizes experimental variability as the samples are processed together after mixing. nih.gov
| Protein | Condition A (Light) Peak Intensity | Condition B (Heavy - D4 Lysine) Peak Intensity | Heavy/Light Ratio | Interpretation |
|---|---|---|---|---|
| Protein X | 100,000 | 200,000 | 2.0 | Upregulated in Condition B |
| Protein Y | 150,000 | 75,000 | 0.5 | Downregulated in Condition B |
| Protein Z | 120,000 | 120,000 | 1.0 | No change in expression |
Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular homeostasis. thermofisher.com SILAC, in a variation often called "pulsed SILAC" (pSILAC), can be employed to measure these rates. By switching the cell culture medium from a "light" to a "heavy" formulation containing L-LYSINE:2HCL (4,4,5,5-D4,), the rate of incorporation of the heavy label into proteins over time can be tracked. ukisotope.com This allows for the determination of synthesis rates for individual proteins. Conversely, by switching from heavy to light medium, degradation rates can be measured. These studies provide a dynamic view of the proteome that is not captured by static expression analysis alone. eurisotop.com
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction. nih.gov Lysine residues are hubs for a variety of PTMs, including acetylation and methylation. nih.govnih.gov SILAC with L-LYSINE:2HCL (4,4,5,5-D4,) is a powerful tool for the quantitative analysis of these modifications. creative-biolabs.comnih.gov By comparing the abundance of modified peptides between "light" and "heavy" labeled cell populations, researchers can determine how different stimuli or cellular states affect the PTM landscape. sigmaaldrich.com
For example, this technique has been instrumental in studying histone modifications. nih.gov Given the abundance of lysine in histones, deuterated lysine is a convenient choice for labeling. nih.gov Researchers can quantify changes in histone acetylation or methylation levels between different conditions, providing insights into epigenetic regulation. nih.govnih.gov
SILAC coupled with affinity purification-mass spectrometry (AP-MS) is a robust method for identifying and quantifying protein-protein interactions. nih.gov In this approach, a protein of interest (the "bait") is tagged and used to pull down its interaction partners from a lysate of SILAC-labeled cells. A control pulldown is performed in parallel using lysate from cells labeled with the other isotopic form of lysine.
By comparing the heavy-to-light ratios of the proteins identified in the pulldown, specific interaction partners can be distinguished from non-specific background binders. nih.gov True interactors will show a high isotopic ratio, indicating their specific enrichment with the bait protein, while non-specific binders will have a ratio close to 1:1. nih.gov
The versatility of SILAC can be extended to compare more than two conditions simultaneously in what is known as multiplex SILAC. thermofisher.comfishersci.nl This is achieved by using different isotopic forms of lysine (and often arginine) that produce distinct mass shifts. thermofisher.com For instance, a three-plex experiment could utilize:
"Light" L-lysine (unlabeled)
"Medium" L-LYSINE:2HCL (4,4,5,5-D4,) (mass shift of +4 Da)
"Heavy" L-lysine labeled with 13C6 and 15N2 (mass shift of +8 Da)
This allows for the direct comparison of three different cellular states in a single mass spectrometry run, increasing throughput and reducing experimental variability. nih.govthermofisher.com This approach has been successfully used to study complex signaling networks, such as those initiated by G protein-coupled receptors. nih.gov
| Label | Isotopic Composition | Mass Shift (Da) |
|---|---|---|
| Light | Natural Abundance | 0 |
| Medium | 4,4,5,5-D4 | +4.025107 fishersci.com |
| Heavy | 13C6, 15N2 | +8.014199 fishersci.com |
Applications in Stable Isotope Metabolic Labeling in Mammals (SILAM) in Pre-clinical Models
Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for in vivo quantitative proteomics, and L-LYSINE:2HCL (4,4,5,5-D4,) is a key reagent in this methodology. In pre-clinical models, this technique involves feeding animals a diet where the natural lysine is replaced with the isotopically labeled version. otsuka.co.jp This leads to the metabolic incorporation of the "heavy" lysine into the entire proteome of the mammal. otsuka.co.jp
The primary application of SILAM with deuterated lysine in pre-clinical models is to study protein dynamics, including expression, turnover, and trafficking in complex biological systems like the brain. buchem.com For instance, researchers have utilized SILAM to create protein standards from labeled mouse brain tissue. buchem.com These standards facilitate the multiplexed and targeted quantitative analysis of specific proteins, such as synaptic peptides, in various subcellular fractions. buchem.com This approach is particularly valuable for investigating neurological diseases and understanding the molecular intricacies of neuronal function. buchem.com
The use of L-LYSINE:2HCL (4,4,5,5-D4,) in SILAM offers a significant advantage over in vitro methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) by allowing for the study of protein dynamics within the context of a whole organism, providing more physiologically relevant data. otsuka.co.jpbuchem.com
Table 1: Research Applications of SILAM with L-LYSINE:2HCL (4,4,5,5-D4,) in Pre-clinical Models
| Research Area | Application | Model System | Key Findings |
| Neuroscience | Targeted quantification of synaptic peptides | Mouse Brain Tissue | Enabled multiplexed analysis of over 100 proteins across vesicular, presynaptic, and postsynaptic fractions. buchem.com |
| Disease Modeling | Insight into human diseases difficult to model in culture | Mammalian Models | Provides a method to study protein dynamics in a whole-organism context. otsuka.co.jpbuchem.com |
| Proteomics | Creation of internal protein standards for quantitative mass spectrometry | Mouse | Facilitated accurate quantification of protein expression and turnover in vivo. otsuka.co.jpbuchem.com |
Metabolomic and Metabolic Flux Analyses with L-LYSINE:2HCL (4,4,5,5-D4,)
The application of L-LYSINE:2HCL (4,4,5,5-D4,) extends to metabolomics and metabolic flux analysis, providing a means to trace the fate of lysine in biological systems. pubcompare.ai By introducing this labeled amino acid, researchers can track its incorporation into various metabolic pathways and quantify the flow of metabolites through these networks. pubcompare.aimdpi.com
Tracing Lysine Metabolism and Catabolic Pathways in Biological Systems
L-LYSINE:2HCL (4,4,5,5-D4,) is instrumental in elucidating the complex catabolic pathways of lysine. helsinki.fi In organisms like Pseudomonas putida, which can utilize lysine as a carbon and nitrogen source, labeled lysine has been used to identify intermediates and products of its degradation pathways. nih.gov For example, studies have identified δ-aminovalerate, pipecolate, and aminoadipate as key metabolites in lysine catabolism. nih.gov By analyzing the isotopic enrichment in these downstream metabolites, researchers can map the flow of carbon from lysine and understand how different pathways are regulated in response to nutritional cues. nih.gov This approach has been crucial in solidifying the biochemical understanding of lysine degradation in various microorganisms. helsinki.finih.gov
Elucidation of Metabolic Flux Distributions in Cellular and Microbial Models
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a cell. mdpi.com L-LYSINE:2HCL (4,4,5,5-D4,), in conjunction with other stable isotopes, is a critical tracer in ¹³C-MFA studies. mdpi.comnih.gov In microbial models like Corynebacterium glutamicum, an industrial producer of lysine, labeled amino acids are used to investigate the central carbon metabolism and its connection to lysine biosynthesis. nih.govnih.govresearchgate.net
By feeding the cells a labeled substrate and measuring the isotopic labeling patterns of proteinogenic amino acids and intracellular metabolites, researchers can calculate the flux distribution throughout the metabolic network. mdpi.comnih.gov These analyses have revealed key regulatory points in lysine production, such as the anaplerotic flux at the phosphoenolpyruvate (B93156) carboxylase node and the activity of the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Such insights are invaluable for metabolic engineering efforts aimed at optimizing the production of lysine and other valuable biochemicals. mdpi.comresearchgate.net
Table 2: Metabolic Flux Analysis in Corynebacterium glutamicum
| Condition | Key Metabolic Flux Findings | Implication for Lysine Production |
| Growth Phase | Significant fluxes through the pentose phosphate pathway and anaplerotic reactions. nih.govnih.gov | The partitioning of flux at the glucose-6-phosphate branch point does not appear to be a limiting factor for lysine synthesis. nih.gov |
| Lysine Overproduction | A significant decrease in the reverse C4-decarboxylation flux at the anaplerotic node was observed in parallel with increased lysine formation. nih.gov | Highlights the redirection of carbon flux towards lysine biosynthesis. |
Quantitative Profiling of Lysine and Related Amino Acid Derivatives
The use of L-LYSINE:2HCL (4,4,5,5-D4,) as an internal standard in mass spectrometry-based quantitative analyses allows for the precise and accurate measurement of lysine and its derivatives in various biological samples. isotope.comisotope.com This is a fundamental application in metabolomics, where the goal is to obtain a comprehensive and quantitative snapshot of all metabolites in a biological system. nih.gov
In this approach, a known amount of the labeled lysine is added to a biological sample before analysis. Since the labeled and unlabeled lysine have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. By comparing the signal intensity of the endogenous (unlabeled) lysine to the known amount of the added labeled standard, researchers can accurately quantify the concentration of lysine in the original sample. This method corrects for variations in sample processing and instrument response, leading to highly reliable quantitative data. fujifilm.com
Mechanistic Enzymology and Pathway Elucidation Studies
L-LYSINE:2HCL (4,4,5,5-D4,) and other isotopically labeled amino acids are indispensable tools for probing the mechanisms of enzymes and elucidating biochemical pathways. creative-biolabs.comfishersci.se
Characterization of Lysine-Modifying Enzymes
The study of enzymes that modify lysine, such as lysine oxidases and halogenases, benefits greatly from the use of labeled substrates. nih.govprinceton.edu For instance, in studies of L-lysine oxidase/monooxygenase, labeled lysine can be used to trace the fate of the substrate and identify the products of the enzymatic reaction with high confidence using mass spectrometry. nih.gov This allows for a detailed investigation of the reaction mechanism, including the role of cofactors and the formation of intermediates. nih.gov
Similarly, in the characterization of radical halogenases that act on lysine, isotopically labeled lysine helps to confirm the identity of the halogenated products and to understand the regioselectivity of the enzyme. princeton.edu By analyzing the mass shift and fragmentation patterns of the products derived from labeled versus unlabeled lysine, researchers can pinpoint the site of halogenation on the amino acid. princeton.edu This level of detail is crucial for understanding the catalytic mechanism of these enzymes and for their potential engineering for biotechnological applications. princeton.edu
Investigation of Substrate Specificity and Reaction Mechanisms
The use of L-LYSINE:2HCL (4,4,5,5-D4,) is pivotal in elucidating the intricacies of enzyme kinetics and reaction mechanisms. By introducing this labeled substrate into an enzymatic reaction, researchers can trace its transformation and gain insights into the enzyme's specificity and catalytic process.
A notable example involves the study of Lysine 5,6-aminomutase (5,6-LAM), an enzyme that catalyzes the reversible transformation of D-lysine and L-beta-lysine. nih.gov Research utilizing DL-lysine-4,4,5,5-d(4) demonstrated significant deuterium (B1214612) kinetic isotope effects, which provided crucial evidence that the abstraction of a hydrogen atom from the C5 position of the substrate is a rate-limiting step in the reaction mechanism. nih.gov
In a different study on BesC, a diiron oxidase, 4,4,5,5-[2H4]-L-Lys (d4-L-Lys) was used to probe the enzyme's fragmentation of L-lysine. biorxiv.org The observation of primary deuterium kinetic isotope effects on the decay of a key intermediate and on the production of the final product confirmed that the intermediate is responsible for initiating the reaction by abstracting a hydrogen atom from the C4 position. biorxiv.org These findings were instrumental in understanding the catalytic cycle of this class of enzymes.
Pre-clinical Pharmacokinetic and Biodistribution Research in Animal Models
Stable isotope-labeled compounds like L-LYSINE:2HCL (4,4,5,5-D4,) are instrumental in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lysine and lysine-based therapeutics. These studies in animal models are crucial for predicting the pharmacokinetic profile in humans.
Assessment of Lysine Absorption and Distribution Dynamics
Preclinical studies in animal models, such as rats and mice, utilize labeled lysine to track its journey through the body. While specific studies using L-LYSINE:2HCL (4,4,5,5-D4,) for this exact purpose are not detailed in the provided results, the methodology is well-established. For instance, studies on L-lysine α-oxidase in mice involved measuring its concentration in plasma and various tissues over time to determine its distribution. nih.gov After intravenous administration, the enzyme was found to distribute to tissues with maximal accumulation in the liver and heart. nih.gov The time to reach maximum concentration varied by organ, being 9 hours for the liver and as short as 15 minutes for the heart, spleen, and brain. nih.gov
Similarly, research on a kidney-targeted drug carrier, L-serine-modified poly-L-lysine (Ser-PLL), used a radiolabeled version to track its biodistribution in mice. nih.gov A remarkable 91% of the injected dose accumulated in the kidneys within 3 hours, demonstrating high tissue specificity. nih.gov This type of biodistribution data is critical for developing targeted therapies and understanding the physiological handling of lysine-containing molecules.
Monitoring Lysine Metabolism and Excretion Profiles
Tracking the metabolic fate and excretion pathways of lysine is another critical application of isotopically labeled forms. Research in rats has shown that dietary lysine levels can influence the synthesis rates of plasma proteins. nih.gov Studies using deuterated water as a tracer have revealed that the fractional synthesis rates of albumin and IgG in plasma are sensitive to dietary lysine intake. nih.gov
The metabolism of D- and L-lysine has been investigated in intact rats, perfused livers, and liver mitochondria. capes.gov.br Such studies help to identify the metabolic products and the primary sites of lysine breakdown. For instance, after injecting a rat with radioactive L-lysine, α-aminoadipic and pipecolic acids were identified in the urine, indicating key metabolic pathways. capes.gov.br While direct studies detailing the excretion profile of L-LYSINE:2HCL (4,4,5,5-D4,) were not found, the general principles of using labeled compounds to monitor metabolites in urine and feces are a standard practice in pharmacokinetic research.
Biomarker Discovery and Validation Platforms Leveraging L-LYSINE:2HCL (4,4,5,5-D4,)
One of the most powerful applications of L-LYSINE:2HCL (4,4,5,5-D4,) is in quantitative proteomics and metabolomics, particularly for biomarker discovery and validation. It often serves as an internal standard in mass spectrometry-based assays, a technique known as stable isotope dilution analysis.
Use in Quantitative Assays for Endogenous Metabolite Biomarkers
L-LYSINE:2HCL (4,4,5,5-D4,) is frequently used as an internal standard for the precise quantification of endogenous lysine and its modified forms, which can serve as biomarkers for various diseases. For example, a high-throughput method was developed to quantify Nε-(carboxymethyl)lysine (CML), an advanced glycation end product and potential biomarker for cardiovascular disease, in human plasma. nih.gov In this assay, a deuterated CML (CML-d4) was used as an internal standard to ensure accuracy and reproducibility. nih.govnih.gov
The table below summarizes the performance of a quantitative assay for CML and lysine using internal standards.
| Analyte | Lower Limit of Quantification (LLOQ) | Linearity Range | Intra-assay CV (%) | Inter-assay CV (%) |
| Carboxymethyl Lysine (CML) | 0.16 µM | 0.25 - 10 µM | 17.2 | 18.1 |
| Lysine | 3.79 mM | 2.5 - 100 mM | 9.3 | 14.8 |
| Data sourced from a high-throughput quantification study of CML in plasma. nih.gov |
This approach is also central to the SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) technique. nih.govacs.orgthermofisher.com In SILAC, one population of cells is grown in a medium containing "heavy" labeled amino acids like L-LYSINE:2HCL (4,4,5,5-D4,), while a control population is grown with normal "light" amino acids. researchgate.net The two cell populations can then be combined, and the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the intensities of the heavy and light peptide pairs. researchgate.net This powerful method is widely used for discovering potential protein biomarkers in various fields, including cancer research. nih.govacs.org
Methodological Considerations and Challenges in Utilizing L Lysine:2hcl 4,4,5,5 D4,
Potential for Isotopic Crossover and Contamination in Biological Samples
A significant challenge in metabolic labeling experiments is the potential for isotopic crossover, where the stable isotope label from one amino acid is metabolically converted and appears in another. In the context of lysine (B10760008) labeling, a known issue is the potential for arginine-to-proline conversion, which can complicate the analysis of proline-containing peptides. nih.gov While L-lysine itself is an essential amino acid and generally not synthesized by mammalian cells, the complexity of metabolic pathways means that crossover events, though less common for lysine compared to other amino acids, cannot be entirely dismissed without validation.
Contamination with the natural, "light" (unlabeled) version of the amino acid is another critical concern. This can occur from several sources:
Incomplete Labeling Media: The SILAC culture medium may contain residual amounts of light L-lysine.
Biological Contribution: In co-culture experiments or in vivo studies, cells not targeted for labeling can release unlabeled lysine into the environment. nih.gov
Sample Handling: Cross-contamination can occur during sample preparation, for instance, through the use of glassware or plasticware that has been exposed to unlabeled amino acids. researchgate.net
Such contamination can lead to an underestimation of the "heavy"-to-"light" ratio, skewing quantitative results. Therefore, rigorous experimental design and quality control are essential to minimize these effects.
Challenges Related to Mass Spectrometry Matrix Effects and Ion Suppression
Biological samples such as serum, plasma, or cell lysates are incredibly complex mixtures. nih.govresearchgate.net When analyzing L-LYSINE:2HCL (4,4,5,5-D4,) or peptides containing it via mass spectrometry, other molecules in the sample matrix (salts, lipids, detergents, etc.) can interfere with the ionization process. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement. nih.govsigmaaldrich.com
Ion Suppression: This is the most common matrix effect, where co-eluting compounds from the matrix compete with the analyte of interest (the deuterated peptide) for ionization, reducing its signal intensity. This can lead to poor sensitivity and inaccurate quantification. nih.govlcms.cz
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, artificially inflating its signal.
The use of an internal standard is the primary strategy to combat these issues. sigmaaldrich.com L-LYSINE:2HCL (4,4,5,5-D4,) itself often serves as an internal standard for quantifying its unlabeled counterpart. nih.govresearchgate.netnih.gov Because the labeled and unlabeled forms have identical chemical properties, they are affected by matrix effects in the same way. sigmaaldrich.com By comparing the signal of the analyte to the known concentration of the co-eluting internal standard, accurate quantification can be achieved despite signal fluctuations. nih.gov Chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), are also optimized to separate the analyte from interfering matrix components before they enter the mass spectrometer. nih.govnih.gov
Data Processing and Bioinformatic Tools for Deuterated Isotope Data Analysis
The data generated from experiments using deuterated isotopes are complex and require specialized bioinformatic tools for accurate analysis. bioanalysis-zone.commdpi.com Several factors contribute to this complexity:
Isotopic Peak Overlap: Peptides with multiple lysine residues can be challenging to analyze due to the substantial overlap of isotope peaks from the various combinations of light and heavy forms, which can hinder accurate quantification. dicp.ac.cn
Variable Labeling: As discussed, incomplete labeling complicates data analysis, and software must be able to account for or correct these variations. annualreviews.org
Chromatographic Shift: The presence of deuterium (B1214612) atoms can sometimes cause a slight shift in the retention time of a peptide on a chromatography column compared to its unlabeled counterpart, an issue that must be recognized by the analysis software. dicp.ac.cn
A number of software packages have been developed to address these challenges and process data from stable isotope labeling experiments.
Table 2: Bioinformatic Tools for Isotope Data Analysis
| Software | Key Function | Application |
| MaxQuant | Protein identification and quantification from MS data. nih.gov | Widely used for SILAC data, it can handle multiple labels and has algorithms to calculate protein ratios and control for false discovery rates. nih.gov |
| Andromeda | A search engine integrated into MaxQuant. nih.gov | Used for peptide and protein identification from tandem mass spectrometry (MS/MS) spectra. nih.gov |
| geoRge | Analysis of untargeted LC/MS data from stable isotope-labeling experiments. researchgate.net | Identifies labeled metabolites by statistically comparing unlabeled and labeled samples to find significantly up-regulated features. researchgate.net |
| ProteoWizard | A set of tools and libraries for proteomics data analysis. mdpi.com | Used for converting raw mass spectral data into open formats like mzML, making it accessible to other analysis tools. mdpi.com |
These tools are essential for deconvoluting complex mass spectra, identifying peptides, quantifying the relative abundance of light and heavy forms, and applying statistical analyses to ensure the reliability of the results. mdpi.comacs.org They can identify peptides from MS/MS spectra using database search engines and extract ion chromatograms to determine the intensity of labeled and unlabeled species. acs.org
Emerging Research Directions and Future Prospects for L Lysine:2hcl 4,4,5,5 D4,
Development of Advanced Multi-Isotope Labeling Strategies Incorporating L-LYSINE:2HCL (4,4,5,5-D4,)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids into proteins. researchgate.netnih.gov L-LYSINE:2HCL (4,4,5,5-D4,) is frequently used in SILAC experiments. creative-biolabs.comuni-tuebingen.de The deuterium (B1214612) atoms on the lysine (B10760008) molecule create a specific mass shift that can be detected by mass spectrometry, enabling the differentiation and quantification of proteins from different cell populations. creative-biolabs.com
Advanced SILAC strategies are continuously being developed to enhance multiplexing capabilities and provide deeper insights into complex biological processes. researchgate.net These strategies often involve the use of multiple isotopic labels, a technique known as multi-isotope labeling. For instance, a "NeuCode" SILAC approach has been developed that uses two types of isotopically encoded lysine: one with six 13C atoms and two 15N atoms, and another with eight deuterium atoms. acs.org This creates a small mass difference that can be resolved by high-resolution mass spectrometers, allowing for multiplexed quantification without increasing the complexity of the mass spectra. acs.org
Future research in this area will likely focus on the development of novel isotopic tags and labeling strategies to further expand the multiplexing capacity of SILAC and other quantitative proteomics methods. The use of L-LYSINE:2HCL (4,4,5,5-D4,) in combination with other isotopically labeled amino acids will be instrumental in these advancements.
Table 1: Examples of Multi-Isotope Labeling Strategies
| Labeling Strategy | Isotopic Labels Used | Application |
| SILAC | ¹³C or ¹⁵N labeled arginine and lysine | Quantitative proteomics |
| NeuCode SILAC | ¹³C, ¹⁵N, and deuterium labeled lysine | Multiplexed quantitative proteomics |
| Pulsed SILAC (pSILAC) | Heavy labeled amino acids followed by a chase with light amino acids | Analysis of protein turnover and dynamics |
Integration with Single-Cell Omics Approaches for Heterogeneity Analysis
Single-cell omics technologies are revolutionizing our understanding of cellular heterogeneity in complex biological systems. The integration of stable isotope labeling techniques, such as those using L-LYSINE:2HCL (4,4,5,5-D4,), with single-cell analysis holds immense potential for dissecting the functional diversity of individual cells.
While still an emerging field, researchers are exploring ways to apply SILAC-based approaches at the single-cell level. This would enable the quantitative analysis of protein expression and turnover in individual cells, providing unprecedented insights into cellular function and regulation. The development of highly sensitive mass spectrometry platforms and microfluidic devices for single-cell handling and analysis will be critical for the advancement of this field.
Expansion of Applications in Systems Biology and Multi-Omic Data Integration
Systems biology aims to understand the complex interactions between different molecular components of a biological system. nih.gov Multi-omics approaches, which involve the integrated analysis of data from different "omics" layers (e.g., genomics, transcriptomics, proteomics, and metabolomics), are central to systems biology. nih.gov
L-LYSINE:2HCL (4,4,5,5-D4,) and other stable isotope-labeled compounds are valuable tools for generating quantitative proteomics and metabolomics data that can be integrated with other omics datasets. researchgate.net This integrated analysis can provide a more comprehensive and holistic view of cellular processes and disease mechanisms. nih.gov For example, combining quantitative proteomics data obtained using SILAC with transcriptomics data can reveal post-transcriptional regulatory mechanisms that control protein abundance.
Future applications in this area will likely involve the use of multi-omics data to construct detailed computational models of biological systems. These models can then be used to simulate the effects of perturbations, such as drug treatments, and to identify novel therapeutic targets. mdpi.com
Innovations in Automated Sample Preparation and High-Throughput Analysis Methods for Deuterated Amino Acids
The analysis of deuterated amino acids like L-LYSINE:2HCL (4,4,5,5-D4,) typically involves several sample preparation steps, including protein hydrolysis, amino acid derivatization, and chromatographic separation. mdpi.com These steps can be time-consuming and a source of experimental variability.
To address these challenges, there is a growing trend towards the automation of sample preparation workflows. researchgate.netlcms.cz Automated liquid handling robots can perform many of the repetitive tasks involved in sample preparation, leading to increased throughput and improved reproducibility. gcms.cz
Furthermore, advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are enabling the high-throughput analysis of deuterated amino acids. creative-proteomics.comnih.gov Modern LC-MS systems offer high sensitivity, resolution, and speed, allowing for the rapid and accurate quantification of labeled amino acids in complex biological samples. annualreviews.orgcambridge.org
Innovations in this area are expected to continue, with the development of even faster and more sensitive analytical platforms. These advancements will further enhance the utility of L-LYSINE:2HCL (4,4,5,5-D4,) and other stable isotope-labeled compounds in a wide range of research applications.
Q & A
Q. What is the role of L-Lysine:2HCl (4,4,5,5-D₄) in SILAC-based proteomics?
L-Lysine:2HCl (4,4,5,5-D₄) is a deuterated amino acid used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to enable quantitative proteomics. It introduces a 4 Da mass shift in lysine-containing peptides during mass spectrometry (MS), allowing differentiation between experimental conditions (e.g., control vs. treated samples). This compound is metabolically incorporated into proteins during cell culture, ensuring uniform labeling. SILAC workflows require pairing it with "light" (unlabeled) lysine and specialized media lacking natural lysine to force isotopic incorporation .
Q. How does isotopic purity (>96%) impact experimental reliability in SILAC studies?
High isotopic purity ensures minimal contamination from unlabeled or partially labeled lysine, which could introduce noise in MS data. Researchers should validate purity using high-resolution MS or nuclear magnetic resonance (NMR). For example, impurities in L-Lysine:2HCl (4,4,5,5-D₄) could lead to overlapping peptide peaks, complicating quantitation. Always cross-check supplier certificates of analysis and perform in-house validation if critical for downstream analysis .
Advanced Research Questions
Q. How to design a triple-SILAC experiment using L-Lysine:2HCl (4,4,5,5-D₄) with other isotopes?
A triple-SILAC experiment requires three distinct mass tags:
- Light : Unlabeled lysine.
- Medium : 4,4,5,5-D₄ lysine (+4 Da).
- Heavy : ¹³C₆,¹⁵N₂ lysine (+8 Da).
Cells are cultured in media containing each isotope, pooled post-harvest, and analyzed via MS. The mass shifts enable simultaneous comparison of three conditions (e.g., time-course or dose-response studies). Key considerations include ensuring >10 cell doublings for full isotopic incorporation and avoiding cross-contamination between cultures .
Q. What strategies mitigate metabolic interference (e.g., arginine-to-proline conversion) in SILAC workflows?
Arginine can metabolize into proline in some cell lines, diluting isotopic labels. To prevent this:
Q. How to integrate NeuCode™ lysine isotopes with L-Lysine:2HCl (4,4,5,5-D₄) for higher multiplexing?
NeuCode™ lysine isotopes (e.g., NeuCode-602) introduce smaller mass differences (e.g., 6 mDa) resolvable via high-resolution Orbitrap MS. Combining NeuCode with 4,4,5,5-D₄ lysine allows 4-plex experiments:
Q. What computational tools are recommended for SILAC data analysis involving deuterated lysine?
- MaxQuant/Andromeda : Handles SILAC peptide identification, quantitation, and correction for isotope impurities. Andromeda’s probabilistic scoring improves accuracy for low-abundance peptides .
- Skyline : Validates heavy/light ratios and detects isotopic interference.
- Perseus : Statistical analysis of differential expression, including ANOVA for multi-condition experiments .
Q. How to troubleshoot incomplete labeling in SILAC experiments using L-Lysine:2HCl (4,4,5,5-D₄)?
- Step 1 : Confirm cells underwent ≥10 doublings in SILAC media.
- Step 2 : Test media for residual unlabeled lysine via LC-MS.
- Step 3 : Verify isotopic purity of the compound using MS/MS.
- Step 4 : Check for arginine-to-proline conversion if arginine isotopes are co-used, as this can indirectly affect lysine incorporation .
Methodological Best Practices
Q. How to optimize MS parameters for detecting deuterated lysine in complex samples?
- Resolution : ≥60,000 to resolve 4 Da mass shifts.
- Fragmentation : Higher-energy Collisional Dissociation (HCD) improves peptide backbone cleavage.
- Isolation Window : 1.4–2.0 m/z to minimize co-isolation of adjacent peaks.
- Data-Dependent Acquisition (DDA) : Prioritize peptides with SILAC mass differences for MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
